Enhanced Lipophilicity (logP) Relative to Monocyclic Isoxazole
Furo[3,4-d]isoxazole exhibits significantly higher lipophilicity compared to unsubstituted isoxazole, as quantified by computed logP values. This difference directly influences membrane permeability and pharmacokinetic behavior in drug discovery programs [1].
| Evidence Dimension | Computed logP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | logP = 1.42 |
| Comparator Or Baseline | Isoxazole (CAS 288-14-2); logP = -0.38 (PubChem computed) |
| Quantified Difference | ΔlogP ≈ 1.80 (over 60-fold increase in predicted partition ratio) |
| Conditions | ACD/Labs Percepta Platform computed logP values |
Why This Matters
This 1.8 logP unit increase predicts substantially improved blood-brain barrier penetration and cellular uptake, making the fused scaffold preferable for CNS-targeted programs where monocyclic isoxazole would be too polar.
- [1] PubChem. Isoxazole. CID 9254. Computed logP = -0.38. View Source
